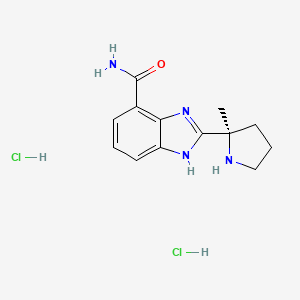
ベリパリブ二塩酸塩
概要
説明
ベリパリブ二塩酸塩は、ポリ(ADP-リボース)ポリメラーゼ(PARP)酵素、特にPARP-1およびPARP-2の強力な阻害剤です。 これは、癌細胞におけるDNA修復メカニズムを阻害することにより、化学療法および放射線療法の有効性を高める可能性のある、癌治療における潜在的な使用について調査されている低分子です .
科学的研究の応用
Veliparib dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a tool to study DNA repair mechanisms.
Biology: Investigated for its role in cellular responses to DNA damage.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with chemotherapy and radiation therapy. .
Industry: Utilized in the development of new cancer therapies and as a research tool in drug discovery.
作用機序
ベリパリブ二塩酸塩は、DNAの単一鎖切断(SSB)の修復に重要な役割を果たすPARP酵素を阻害することにより、その効果を発揮します。PARP活性を阻害することにより、ベリパリブはSSBの修復を防ぎ、DNA複製中に二重鎖切断(DSB)の蓄積につながります。 これは、DNA修復に大きく依存する癌細胞で特に、DNA損傷の増加と細胞死をもたらします .
類似の化合物との比較
類似の化合物
- オラパリブ
- ルカパリブ
- ニラパリブ
- タラゾパリブ
比較
ベリパリブ二塩酸塩は、PARP-1とPARP-2の両方を高い親和性で特異的に阻害するという点で独特です。オラパリブやルカパリブなどの他のPARP阻害剤と比較して、ベリパリブは、異なる癌の種類で独特の薬物動態特性とさまざまな程度の有効性を示してきました。 化学療法と放射線療法の効果を高める能力は、それを組み合わせ療法に適した候補にします .
Safety and Hazards
将来の方向性
Veliparib is currently in phase III clinical trials in solid tumors . It has shown promise in treating cancers with BRCA mutations, and mounting evidence points to benefits in people without these mutations too . Researchers are looking to build on these successes by developing better PARP inhibitors, searching for synergies with other drugs, and improving predictions of who will benefit .
生化学分析
Biochemical Properties
Veliparib dihydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of PARP-1 and PARP-2 enzymes. These enzymes are involved in the repair of single-strand breaks in DNA through the base excision repair pathway. By inhibiting PARP-1 and PARP-2, Veliparib dihydrochloride prevents the repair of DNA damage, leading to the accumulation of DNA strand breaks and ultimately cell death. This compound interacts with various biomolecules, including DNA, PARP enzymes, and other proteins involved in DNA repair .
Cellular Effects
Veliparib dihydrochloride exerts significant effects on various types of cells and cellular processes. In cancer cells, it enhances the cytotoxic effects of DNA-damaging agents by preventing the repair of DNA damage. This leads to increased apoptosis and cell death in cancer cells. Additionally, Veliparib dihydrochloride has been shown to increase autophagy and apoptosis in lung cancer cells . It also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of PARP enzymes .
Molecular Mechanism
The molecular mechanism of action of Veliparib dihydrochloride involves the inhibition of PARP-1 and PARP-2 enzymes. By binding to the catalytic domain of these enzymes, Veliparib dihydrochloride prevents the transfer of ADP-ribose units to target proteins, thereby inhibiting their activity. This inhibition leads to the accumulation of DNA strand breaks and the activation of cell death pathways. Additionally, Veliparib dihydrochloride induces synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Veliparib dihydrochloride have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to Veliparib dihydrochloride has been shown to result in sustained inhibition of PARP activity and prolonged DNA damage in cancer cells . Additionally, studies have demonstrated that the compound can enhance the efficacy of DNA-damaging agents over multiple treatment cycles .
Dosage Effects in Animal Models
The effects of Veliparib dihydrochloride vary with different dosages in animal models. At lower doses, the compound enhances the efficacy of DNA-damaging agents without causing significant toxicity. At higher doses, Veliparib dihydrochloride can lead to adverse effects such as neutropenia, anemia, and thrombocytopenia . Studies have also shown that the compound can potentiate the effects of chemotherapeutic agents in animal models of cancer, leading to improved treatment outcomes .
Metabolic Pathways
Veliparib dihydrochloride is involved in several metabolic pathways, primarily through its interaction with PARP enzymes. The compound is metabolized by cytochrome P450 enzymes, including CYP2D6, CYP1A2, CYP2C19, and CYP3A4 . It undergoes biotransformation to form various metabolites, including a lactam, an amino acid, and an N-carbamoyl glucuronide . These metabolic pathways play a crucial role in the elimination and clearance of Veliparib dihydrochloride from the body.
Transport and Distribution
Veliparib dihydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and can penetrate the blood-brain barrier, making it effective in treating brain metastases . It is also distributed to various tissues, including tumors, where it exerts its therapeutic effects. The transport and distribution of Veliparib dihydrochloride are influenced by factors such as tissue perfusion, binding to plasma proteins, and interactions with transporters .
Subcellular Localization
The subcellular localization of Veliparib dihydrochloride is primarily within the nucleus, where it interacts with PARP enzymes and DNA. The compound’s activity is influenced by its localization to specific subcellular compartments, such as the nucleolus and chromatin . Additionally, post-translational modifications and targeting signals play a role in directing Veliparib dihydrochloride to specific subcellular locations, enhancing its efficacy in inhibiting PARP activity and inducing DNA damage .
準備方法
合成経路と反応条件
ベリパリブ二塩酸塩の合成は、通常、いくつかの重要なステップを含みます。
イミド化: L-アラニンエチルエステルから出発して、化合物はイミド化されて重要な中間体を生成します。
環化還元: この中間体は次に、環化還元を受けます。
加水分解: 得られた生成物は、加水分解されて® -2-メチルピロリジン-2-カルボン酸を生成します。
工業的生産方法
ベリパリブ二塩酸塩の工業的生産方法は、高収率と高純度を確保するために、上記の合成経路を最適化することを含みます。 これは、多くの場合、医薬品基準を満たすために、高度な精製技術と厳格な品質管理対策の使用を含みます .
化学反応の分析
反応の種類
ベリパリブ二塩酸塩は、主に次のような反応を起こします。
置換反応: 合成プロセスでは一般的です。
加水分解: その調製の一部として。
環化: ベンゾイミダゾール環構造を形成するため.
一般的な試薬と条件
カルボニルジイミダゾール(CDI): カップリング反応に使用されます。
酢酸: 環形成のための還流条件で使用されます。
水素化分解条件: 脱保護ステップ用.
主な製品
これらの反応の主な生成物はベリパリブ自体であり、® -2-メチルピロリジン-2-カルボン酸などの中間体は、最終合成に不可欠です .
科学的研究アプリケーション
ベリパリブ二塩酸塩は、さまざまな分野における用途について広く研究されています。
類似化合物との比較
Similar Compounds
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
Comparison
Veliparib dihydrochloride is unique in its specific inhibition of both PARP-1 and PARP-2 with high affinity. Compared to other PARP inhibitors like Olaparib and Rucaparib, Veliparib has shown distinct pharmacokinetic properties and varying degrees of efficacy in different cancer types. Its ability to enhance the effects of chemotherapy and radiation therapy makes it a valuable candidate for combination therapies .
特性
IUPAC Name |
2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBSVDCHFMEYBX-FFXKMJQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670432 | |
| Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912445-05-7 | |
| Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


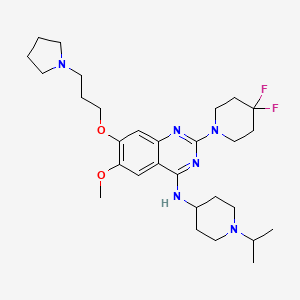
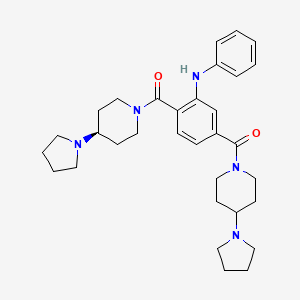
![N-1,2,3-Benzothiadiazol-6-yl-N'-[2-oxo-2-(1-piperidinyl)ethyl]urea](/img/structure/B611578.png)
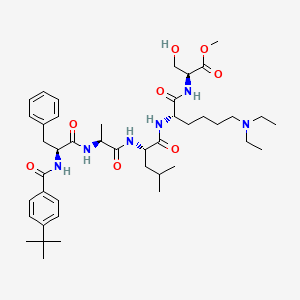
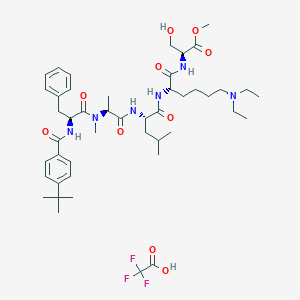

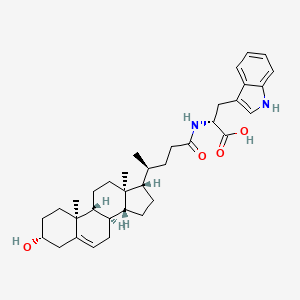
![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)




